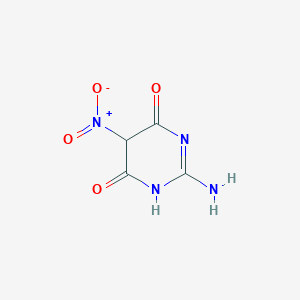
2-amino-5-nitro-4,6-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-nitro-4,6-pyrimidinedione is a heterocyclic compound with a pyrimidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-nitro-4,6-pyrimidinedione typically involves the nitration of 2-amino-4,6-dihydroxypyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-amino-5-nitro-4,6-pyrimidinedione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as alkyl halides, elevated temperatures.
Condensation: Aldehydes or ketones, acidic or basic catalysts, reflux conditions.
Major Products Formed
Reduction: 2,4,6-triaminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Condensation: Schiff bases with different substituents.
科学研究应用
2-amino-5-nitro-4,6-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of corrosion inhibitors for metals and alloys, enhancing their durability and resistance to environmental degradation.
Biological Studies: It is employed in the study of enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-amino-5-nitro-4,6-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition or modification of biological pathways. The amino group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-triaminopyrimidine: Contains three amino groups, offering different reactivity and applications.
5-nitro-2,4-diaminopyrimidine: Similar structure but with different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
2-amino-5-nitro-4,6-pyrimidinedione is unique due to the presence of both amino and nitro groups on the pyrimidine ring, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C4H4N4O4 |
|---|---|
分子量 |
172.1 g/mol |
IUPAC 名称 |
2-amino-5-nitro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h1H,(H3,5,6,7,9,10) |
InChI 键 |
XYRMMMZLSANTDL-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-] |
规范 SMILES |
C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















